molecular formula C18H22N2OS B14066702 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL CAS No. 102415-99-6

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL

Cat. No.: B14066702
CAS No.: 102415-99-6
M. Wt: 314.4 g/mol
InChI Key: SWKMYBQQYSXWHF-UHFFFAOYSA-N
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Description

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a dimethylamino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL typically involves the reaction of phenothiazine derivatives with dimethylamine and other reagents under controlled conditions. One common method includes the use of toluene as a solvent and the addition of dimethylamine to the phenothiazine derivative . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often includes steps such as purification and crystallization to obtain the final product with high purity. The use of advanced techniques like chromatography and distillation is common to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Toluene, methanol, and ethanol are frequently used as solvents in these reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern on the phenothiazine core, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

102415-99-6

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-3-ol

InChI

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-10-14(21)8-9-16(18)20/h4-10,13,21H,11-12H2,1-3H3

InChI Key

SWKMYBQQYSXWHF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31)CN(C)C

Origin of Product

United States

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